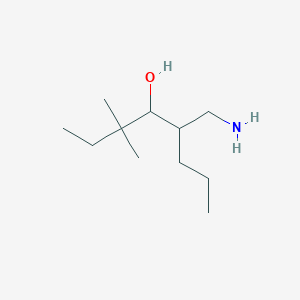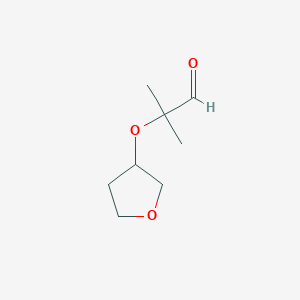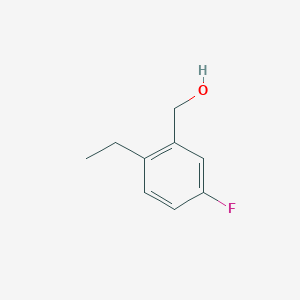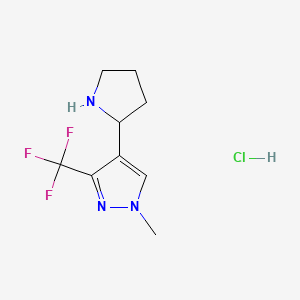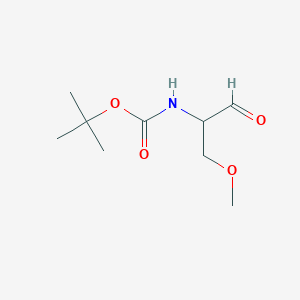
1-(Isocyanomethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isocyanomethyl)naphthalene is an organic compound with the molecular formula C12H9N. It belongs to the family of naphthalene derivatives, which are known for their aromatic properties. This compound features an isocyanomethyl group attached to the naphthalene ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanomethyl)naphthalene can be synthesized through various methods. One common approach involves the reaction of naphthalene with formaldehyde and a primary amine, followed by dehydration to form the isocyanomethyl group. Another method includes the use of isocyanides in multicomponent reactions, such as the Ugi reaction, which allows for the incorporation of the isocyanomethyl group into the naphthalene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanomethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the isocyanomethyl group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .
Scientific Research Applications
1-(Isocyanomethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Isocyanomethyl)naphthalene involves its interaction with specific molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Naphthalene: The parent compound, which lacks the isocyanomethyl group.
1-Naphthylamine: A derivative with an amino group instead of the isocyanomethyl group.
1-Naphthol: A hydroxylated derivative of naphthalene.
Uniqueness: 1-(Isocyanomethyl)naphthalene is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other naphthalene derivatives. This functional group allows for a broader range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(isocyanomethyl)naphthalene |
InChI |
InChI=1S/C12H9N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2 |
InChI Key |
CYDAGUGKJHVLQR-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


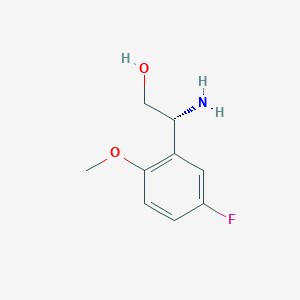
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
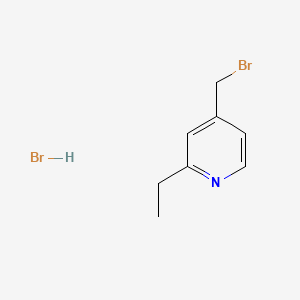
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
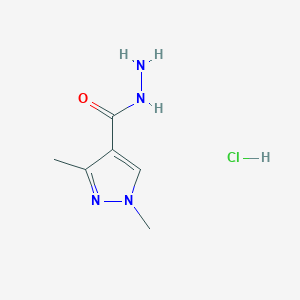

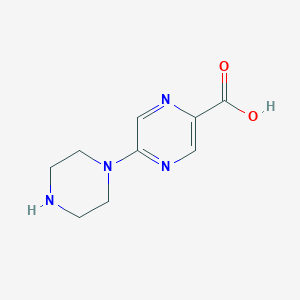
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
